Product packaging for 1-Fluoro-2,5-dimethyl-3-nitrobenzene(Cat. No.:CAS No. 320-73-0)

1-Fluoro-2,5-dimethyl-3-nitrobenzene

Cat. No.: B1447736
CAS No.: 320-73-0
M. Wt: 169.15 g/mol
InChI Key: FYWMXGMQKUXQHG-UHFFFAOYSA-N
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Description

1-Fluoro-2,5-dimethyl-3-nitrobenzene (CAS: 320-73-0) is a halogenated aromatic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol. Its structure features a fluorine atom at the 1-position, methyl groups at the 2- and 5-positions, and a nitro group at the 3-position. This compound is typically stored under dry conditions at 2–8°C to ensure stability due to its sensitivity to environmental factors . It is used in synthetic organic chemistry, particularly as a precursor in the preparation of diamine derivatives and fluorinated intermediates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1447736 1-Fluoro-2,5-dimethyl-3-nitrobenzene CAS No. 320-73-0

Properties

IUPAC Name

1-fluoro-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMXGMQKUXQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289755
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-73-0
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Hydrogen Fluoride Salt of 3,5-Dimethylaniline

  • 3,5-Dimethylaniline is added dropwise into anhydrous hydrogen fluoride (HF) solvent.
  • The reaction temperature is maintained between 0-20 °C, preferably 5-15 °C.
  • The molar ratio of 3,5-dimethylaniline to sodium nitrite is controlled around 1:1 to 1:1.2.

Step 2: Diazotization

  • Sodium nitrite is added in batches over 5-8 hours at -5 to 15 °C (preferably -5 to 5 °C).
  • This produces a hydrofluoric acid solution of the diazonium salt.

Step 3: Thermal Decomposition (Schiemann Reaction)

  • The diazonium salt solution is gradually heated from 0-10 °C to 40-60 °C.
  • The temperature increase is controlled carefully: 0.4-1.0 °C/hour in 10-25 °C range, preferably 0.5-0.6 °C/hour; and 1-1.5 °C/hour in 25-50 °C range, preferably 1.0-1.2 °C/hour.
  • The reaction mixture is held at the final temperature for 1-6 hours (preferably 3-4 hours) to complete thermal decomposition.
  • This step releases nitrogen gas and boron trifluoride, yielding 3,5-dimethyl fluorobenzene.

Step 4: Workup and Purification

  • After cooling to room temperature, the reaction mixture is allowed to separate into layers.
  • The organic layer is neutralized using aqueous alkali solutions such as sodium carbonate (preferred, 10-15% concentration).
  • Steam distillation and organic layer separation follow.
  • Final rectification yields the pure fluorinated product with >99% purity.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 3,5-Dimethylaniline + anhydrous HF, 5-15 °C, 1-5 h dropwise Formation of HF salt of amine
2 Sodium nitrite addition, -5 to 5 °C, 5-8 h Diazotization to diazonium salt in HF
3 Gradual heating to 40-60 °C, hold 3-4 h Thermal decomposition to 3,5-dimethyl fluorobenzene
4 Cooling, neutralization with Na2CO3, steam distillation, rectification Purified fluorobenzene (>99%)

This method is noted for its simplicity, high yield, low impurity formation, and safer operation compared to traditional diazonium fluoroborate cracking methods.

Nitration to Introduce the Nitro Group

For this compound, nitration is required at the meta position relative to the fluorine and methyl groups. Two general approaches exist:

  • Nitration after fluorination : Starting from 3,5-dimethyl fluorobenzene, nitration under controlled conditions (e.g., mixed acid nitration at low temperature) introduces the nitro group selectively at the 3-position.
  • Nitration before fluorination : Starting from 3-nitro-5-dimethylaniline, followed by diazotization and fluorination.

The literature suggests that nitration of fluorinated aromatics can be challenging due to the electron-withdrawing effect of fluorine, but careful control of reaction conditions can yield the desired nitrofluorobenzene derivatives.

Alternative Synthetic Routes and Research Findings

A 1959 study on fluorinated aromatic nitro compounds provides insight into related synthetic pathways involving diazonium salts and fluorination via the Schiemann reaction. Key points:

  • Aromatic amines are diazotized and converted to diazonium fluoroborates.
  • Thermal decomposition of these salts yields fluorinated aromatic compounds.
  • Nitration and other substitutions can be carried out before or after fluorination.
  • Control of reaction temperature and conditions is critical to avoid decomposition and side reactions.
  • The presence of multiple substituents (methyl, nitro, fluoro) influences reactivity and regioselectivity.

This research supports the industrial method described above and provides foundational understanding of the chemistry involved.

Comparative Analysis of Preparation Methods

Feature Anhydrous HF Diazotization Method Traditional Diazotization with HCl and Fluoroboric Acid
Solvent Anhydrous hydrogen fluoride Dilute hydrochloric acid + fluoroboric acid
Diazonium salt formed Hydrofluoric acid diazonium salt Fluoroboric acid diazonium salt
Reaction temperature control 0-20 °C for salt formation; gradual heating for decomposition Low temperature for diazotization; rapid thermal cracking
Safety More controllable, lower risk of exothermic runaway Risk of rapid exothermic reaction and gas release
Yield High, >99% purity product Lower yield due to side reactions and impurities
Wastewater and impurities Less wastewater, fewer impurities More acidic wastewater, chlorine-containing impurities
Industrial scalability Easier to scale due to safer operation More complex and hazardous to scale

Chemical Reactions Analysis

1-Fluoro-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-fluoro-2,5-dimethyl-3-aminobenzene, while nucleophilic substitution of the fluorine atom can produce various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Fluoro-2,5-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

    Electrophilic Aromatic Substitution: The nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophiles.

    Reduction: The reduction of the nitro group involves the transfer of electrons to the nitrogen atom, converting it to an amino group.

    Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group, can be displaced by nucleophiles in the presence of a strong base.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

A key structural analog is 1-fluoro-2,5-dimethoxy-4-nitrobenzene (CAS: Unspecified in evidence), which replaces methyl groups with methoxy (-OCH₃) substituents. This substitution alters electronic and steric properties:

  • Electronic Effects : Methoxy groups are electron-donating via resonance, reducing the electron-withdrawing impact of the nitro group compared to methyl substituents, which are weakly electron-donating via inductive effects. This difference influences reactivity in electrophilic substitution or reduction reactions .
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Notes
1-Fluoro-2,5-dimethyl-3-nitrobenzene -CH₃ (2,5), -NO₂ (3) C₈H₈FNO₂ 169.15 Prone to nitro group reduction
1-Fluoro-2,5-dimethoxy-4-nitrobenzene -OCH₃ (2,5), -NO₂ (4) C₈H₇FNO₅ 231.15 Enhanced solubility in polar solvents due to -OCH₃ groups

Positional Isomerism of Nitro Group

The 3-nitro placement in this compound contrasts with analogs like 4-fluoro-2-nitrobenzaldehyde (CAS: 2923-96-8) and 3-fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2), where nitro groups occupy different positions. These positional changes affect electronic distribution and applications:

  • 3-Nitrobenzene Derivatives : The meta-nitro configuration in the target compound reduces steric clash with adjacent methyl groups, favoring stability during reduction to diamines .
  • Ortho- and Para-Nitro Derivatives : Nitro groups in ortho/para positions (e.g., 4-fluoro-2-nitrobenzaldehyde) may enhance electrophilicity at the carbonyl group, making them reactive in condensation reactions .

Functional Group Variations: Aldehyde vs. Methyl/Nitro

Compounds such as 3-fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2) introduce an aldehyde (-CHO) group instead of methyl/nitro substituents. This functional group diversification expands utility:

  • Aldehyde-Containing Analogs : Serve as intermediates in synthesizing Schiff bases or heterocycles, leveraging the aldehyde’s nucleophilic reactivity .
  • Methyl/Nitro-Containing Analogs : Primarily used in reductive amination or as fluorinated building blocks for pharmaceuticals .

Biological Activity

1-Fluoro-2,5-dimethyl-3-nitrobenzene (CAS No. 320-73-0) is an organic compound featuring a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This compound is notable for its applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impacts.

This compound is characterized by its electrophilic aromatic substitution properties, where the nitro group acts as a deactivating group, influencing the reactivity of the benzene ring. Its chemical structure allows it to undergo various reactions, including:

  • Electrophilic Aromatic Substitution : The nitro group directs electrophiles to the meta position.
  • Reduction : The nitro group can be reduced to an amino group under specific conditions.
  • Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by nucleophiles in the presence of strong bases.

Biological Activity

The biological activity of this compound has been explored in several studies, primarily focusing on its role as a precursor in drug synthesis and its potential pharmacological effects.

The compound's mechanism of action involves interactions with biological targets that may include enzymes and receptors. The electrophilic nature of the nitro group allows it to participate in redox reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Antimicrobial Activity

A study investigating various nitrobenzene derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound's structure was linked to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that this compound could induce apoptosis in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) was identified as a key factor in its cytotoxic effects. Concentrations as low as 10 µM were effective in reducing cell viability by more than 50% after 24 hours of exposure .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, cytotoxic
1-Fluoro-2-nitrobenzeneStructureModerate antibacterial activity
2-Fluoro-4-methyl-3-nitrobenzeneStructureLow cytotoxicity

Applications in Drug Development

The compound has been recognized as a valuable intermediate in synthesizing more complex organic molecules with potential therapeutic applications. Its unique functional groups make it suitable for developing pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Q & A

Q. What are the recommended synthetic methodologies for 1-Fluoro-2,5-dimethyl-3-nitrobenzene?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Fluorination and Methylation: Introduce fluorine and methyl groups via electrophilic substitution, leveraging directing effects (fluoro is meta/para-directing, methyl is ortho/para-directing).

Nitration: Nitration at the 3-position is guided by the electron-withdrawing fluorine and steric effects of methyl groups. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Purification: Column chromatography or recrystallization (e.g., using ethanol/water) isolates the product. Computational tools like PISTACHIO or REAXYS can predict reaction feasibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR: Assign signals based on substituent effects:
    • Methyl groups (δ ~2.3–2.5 ppm, singlet).
    • Fluorine (¹⁹F NMR δ ~−110 to −120 ppm, influenced by nitro’s electron-withdrawing effect).
  • IR Spectroscopy: Confirm nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualizing steric interactions .

Q. What safety protocols are critical when handling nitroaromatic compounds like this?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (nitro compounds are toxic and potentially carcinogenic).
  • Spill Management: Neutralize with sodium bicarbonate; collect waste in sealed containers for incineration. Refer to OSHA guidelines and SDS for nitrobenzene analogs .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate steric effects from methyl groups.
  • Tools: Use REAXYS to compare reaction pathways of analogs like 1-Chloro-2,5-dimethyl-3-nitrobenzene .

Q. How can contradictions in NMR and X-ray data be resolved during structure elucidation?

Methodological Answer:

  • Cross-Validation: Compare ¹H/¹⁹F NMR with HSQC/HMBC for connectivity.
  • Crystallographic Refinement: Use SHELXL to resolve discrepancies in bond lengths/angles. For example, if NMR suggests rotational isomerism, X-ray can confirm static structures .

Q. What is the impact of methyl groups on the nitro group’s reactivity in SNAr reactions?

Methodological Answer:

  • Steric Hindrance: Methyl groups at 2- and 5-positions reduce accessibility to the nitro group.
  • Electronic Effects: Nitro’s electron-withdrawing effect is amplified by fluorine, but steric bulk slows nucleophilic attack. Kinetic studies (e.g., monitoring substitution rates with varying nucleophiles) quantify these effects.

Q. How does fluorine substitution alter electronic properties compared to chloro analogs?

Methodological Answer:

  • Electronegativity: Fluorine’s higher electronegativity increases ring electron deficiency versus chlorine.
  • Comparative Studies: Use cyclic voltammetry to measure reduction potentials of this compound vs. 1-Chloro-2,5-dimethyl-3-nitrobenzene. DFT calculations (e.g., NBO analysis) further explain charge distribution differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-2,5-dimethyl-3-nitrobenzene
Reactant of Route 2
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1-Fluoro-2,5-dimethyl-3-nitrobenzene

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